molecular formula C25H23FN2O5 B11348500 5-fluoro-3-methyl-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide

Cat. No.: B11348500
M. Wt: 450.5 g/mol
InChI Key: HIAYFKOLLISRIN-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

The synthesis of 5-Fluoro-3-methyl-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1-benzofuran-2-carboxamide involves several steps, typically starting with the preparation of the benzofuran core. The synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro and Methyl Groups: These groups can be introduced via halogenation and alkylation reactions.

    Attachment of the Pyridine and Trimethoxyphenyl Groups: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine and trimethoxyphenyl groups to the benzofuran core.

    Final Amidation: The final step typically involves the formation of the carboxamide group through amidation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-Fluoro-3-methyl-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Coupling Reactions: The presence of aromatic rings allows for coupling reactions, such as Suzuki or Heck coupling, to introduce additional substituents.

Scientific Research Applications

5-Fluoro-3-methyl-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or receptor binding.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic uses, such as anti-inflammatory or anticancer agents.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 5-Fluoro-3-methyl-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

    5-Fluoro-2-methylpyridin-3-ylamine: Shares the fluoro and pyridine groups but lacks the benzofuran and trimethoxyphenyl groups.

    3-Methyl-1-benzofuran-2-carboxamide: Contains the benzofuran core but lacks the fluoro, pyridine, and trimethoxyphenyl groups.

    N-(3,4,5-Trimethoxyphenyl)methyl derivatives: These compounds share the trimethoxyphenyl group but differ in other structural aspects.

Properties

Molecular Formula

C25H23FN2O5

Molecular Weight

450.5 g/mol

IUPAC Name

5-fluoro-3-methyl-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H23FN2O5/c1-15-18-13-17(26)8-9-19(18)33-23(15)25(29)28(22-7-5-6-10-27-22)14-16-11-20(30-2)24(32-4)21(12-16)31-3/h5-13H,14H2,1-4H3

InChI Key

HIAYFKOLLISRIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=N4

Origin of Product

United States

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